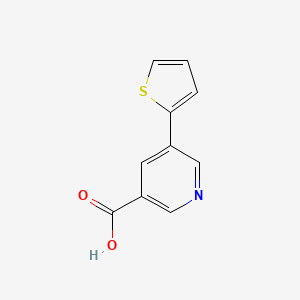

5-(Thiophen-2-yl)nicotinic Acid

Description

Properties

IUPAC Name |

5-thiophen-2-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)8-4-7(5-11-6-8)9-2-1-3-14-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWKRZGYBOVSKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379989 | |

| Record name | 5-(Thiophen-2-yl)nicotinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306934-96-3 | |

| Record name | 5-(Thiophen-2-yl)nicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306934-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Thiophen-2-yl)nicotinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Thien-2-yl)nicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Thiophen-2-yl)nicotinic Acid: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 5-(thiophen-2-yl)nicotinic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry, drug development, and materials science. By integrating a pyridine core with a thiophene moiety, this molecule presents a privileged structural motif, offering a versatile scaffold for the synthesis of novel bioactive compounds and functional materials. This document details the core chemical properties, validated synthetic routes, reactivity, and potential applications of this important building block, grounded in established chemical principles and methodologies.

Core Compound Characteristics

This compound is a bi-heterocyclic aromatic carboxylic acid. The strategic placement of the electron-rich thiophene ring on the pyridine core, combined with the carboxylic acid functional group, provides multiple points for chemical modification and dictates its physicochemical properties.

Physicochemical and Structural Data

A summary of the key identification and physical properties for this compound is presented below. This data is essential for its unambiguous identification and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| IUPAC Name | 5-(Thiophen-2-yl)pyridine-3-carboxylic acid | [1] |

| CAS Number | 306934-96-3 | [1][2] |

| Molecular Formula | C₁₀H₇NO₂S | [1] |

| Molecular Weight | 205.23 g/mol | [1] |

| Appearance | Beige solid | [3] |

| Melting Point | 261 °C | [3] |

| Boiling Point | 423.8 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.368 g/cm³ (Predicted) | [3] |

| pKa (Predicted) | ~4.85 (by analogy to Nicotinic Acid) |

Spectroscopic Profile

While a complete set of experimentally derived spectra for this compound is not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from its precursors and parent heterocycles. These predictions are invaluable for reaction monitoring and structural confirmation during synthesis and analysis.

Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | Pyridine Protons: Three distinct aromatic signals, expected between δ 8.0-9.5 ppm. The proton between the nitrogen and carboxylic acid will be the most deshielded. Thiophene Protons: Three signals in the aromatic region, typically δ 7.0-8.0 ppm. Carboxylic Acid Proton: A broad singlet, typically > δ 12.0 ppm, which is exchangeable with D₂O. |

| ¹³C NMR | Carbonyl Carbon: Signal expected around δ 165-175 ppm. Aromatic Carbons: Multiple signals between δ 120-155 ppm, corresponding to the carbons of the pyridine and thiophene rings. |

| FT-IR (cm⁻¹) | O-H Stretch (Carboxylic Acid): Very broad band from 2500-3300. C=O Stretch (Carboxylic Acid): Strong, sharp band around 1700-1730. Aromatic C=C & C=N Stretches: Medium to strong bands in the 1450-1600 region. Aromatic C-H Stretches: Signals above 3000. C-S Stretch (Thiophene): Characteristic bands in the fingerprint region, often around 700-800. |

| Mass Spec (HRMS) | [M+H]⁺: Expected exact mass of 206.0270 for C₁₀H₈NO₂S⁺. High-resolution mass spectrometry is the definitive technique for confirming the elemental composition.[4] |

Synthesis and Purification

The most logical and efficient synthesis of this compound is a two-step process. This pathway begins with a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the core bi-heterocyclic structure, followed by a selective oxidation to yield the final carboxylic acid. This approach offers high yields and functional group tolerance.[4][5]

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocols

This protocol describes the formation of the C-C bond between the pyridine and thiophene rings. The choice of a palladium catalyst like Pd(PPh₃)₄ is critical for efficiently facilitating the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

-

Reaction Setup: In a round-bottom flask, combine 5-bromonicotinaldehyde (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Seal the flask and degas the mixture by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times. This is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed 4:1 mixture of 1,4-dioxane and water. Subsequently, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Reaction Execution: Heat the mixture to 90 °C and stir vigorously for 12 hours under the inert atmosphere. Monitor progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (hexane/ethyl acetate eluent) to yield 5-(thiophen-2-yl)nicotinaldehyde.

The Pinnick oxidation is a mild and highly selective method for converting aldehydes to carboxylic acids, even in the presence of sensitive functionalities like the electron-rich thiophene ring. 2-Methyl-2-butene acts as a scavenger for the hypochlorite byproduct, preventing unwanted side reactions.

-

Reaction Setup: In a round-bottom flask, dissolve 5-(thiophen-2-yl)nicotinaldehyde (1.0 eq) in a 2:1 mixture of tert-butanol and water.

-

Reagent Addition: To the stirred solution, add 2-methyl-2-butene (4.0 eq) followed by sodium dihydrogen phosphate monohydrate (NaH₂PO₄, 1.2 eq) to buffer the reaction.

-

Oxidation: Cool the mixture in an ice bath. Add sodium chlorite (NaClO₂, 1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C to control the exothermic reaction.

-

Reaction Monitoring: After complete addition, remove the ice bath and allow the reaction to stir at room temperature. Monitor completion by TLC.

-

Work-up and Isolation: Quench the reaction by slowly adding an aqueous solution of sodium sulfite. Acidify the aqueous layer to pH 2-3 with 1 M HCl, which will precipitate the carboxylic acid product.

-

Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, this compound. Recrystallization from an ethanol/water mixture can be performed for further purification if needed.

Chemical Reactivity and Derivatives

The reactivity of this compound is dominated by the carboxylic acid group, which serves as a key handle for derivatization.

Caption: Key derivatization pathways for the carboxylic acid moiety.

The carboxylic acid can be readily converted into a variety of functional groups, including:

-

Esters: Via Fischer esterification with an alcohol under acidic catalysis.

-

Amides: By first converting the carboxylic acid to a more reactive acyl chloride (e.g., using thionyl chloride or oxalyl chloride), followed by reaction with a primary or secondary amine.[6] This is a common strategy for generating libraries of bioactive compounds.

-

Acid Halides: As mentioned, treatment with reagents like SOCl₂ provides the acyl chloride, a versatile intermediate for numerous nucleophilic acyl substitution reactions.

The aromatic rings can also undergo electrophilic substitution, although the pyridine ring is generally deactivated towards this type of reaction. The thiophene ring is more susceptible to electrophilic attack, but reaction conditions must be chosen carefully to avoid side reactions.

Applications and Biological Significance

The this compound scaffold is of high value in both pharmaceutical and agrochemical research. The combination of the nicotinic acid (a form of vitamin B3) and thiophene substructures creates a molecule with significant potential for biological activity.[2][7]

-

Medicinal Chemistry: Nicotinic acid and its derivatives are known to play crucial roles in various physiological and pharmacological processes.[8] The thiophene ring is a well-established pharmacophore present in numerous approved drugs, contributing to a wide range of biological effects including antimicrobial, anti-inflammatory, and cytotoxic activities.[7][9] The combined scaffold is therefore a "privileged structure" explored for targets in oncology and infectious diseases.[10]

-

Agrochemicals: Derivatives of nicotinic acid and thiophene are found in several commercial agrochemicals.[2] Notably, N-(thiophen-2-yl) nicotinamide derivatives, synthesized from nicotinic acid precursors, have demonstrated potent fungicidal activity against pathogens like cucumber downy mildew, in some cases outperforming commercial fungicides in field trials.[2][11] This highlights the potential of this compound as a key starting material for the development of novel crop protection agents.

Safety and Handling

Based on GHS classifications provided for this compound, this compound should be handled with appropriate care in a laboratory setting.[1]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautions: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable heterocyclic building block with significant, demonstrated potential in drug discovery and agrochemical development. Its synthesis is achievable through robust and well-documented protocols like the Suzuki-Miyaura coupling and Pinnick oxidation. The presence of the carboxylic acid functional group provides a reliable anchor for the generation of diverse chemical libraries. As research into novel therapeutics and crop protection agents continues, the utility of scaffolds such as this compound is poised to grow, making a thorough understanding of its chemical properties essential for the modern research scientist.

References

- 1. This compound | C10H7NO2S | CID 2776322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives [mdpi.com]

- 3. 5-(2-THIENYL)NICOTINIC ACID | 306934-96-3 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

5-(Thiophen-2-yl)nicotinic acid CAS number 306934-96-3

An In-Depth Technical Guide to 5-(Thiophen-2-yl)nicotinic Acid (CAS 306934-96-3)

Introduction: A Scaffold of Pharmaceutical Interest

This compound is a bi-heterocyclic aromatic compound that incorporates a thiophene ring fused to a pyridine-3-carboxylic acid (nicotinic acid) core.[1][2] This molecular architecture is of significant interest to the drug discovery and medicinal chemistry communities. Nicotinic acid (Niacin, Vitamin B3) and its derivatives are well-established multifunctional pharmacophores used in the treatment of dyslipidemia and have been explored for a variety of other therapeutic applications.[3][4][5][6][7] The inclusion of the thiophene ring, a prominent scaffold in numerous pharmaceuticals, introduces unique electronic and steric properties, creating a novel chemical entity with potential for diverse biological activities.[8][9]

This guide provides an in-depth technical overview of this compound, covering its chemical properties, a validated synthetic pathway, its potential biological context based on its structural lineage, and key experimental protocols for its investigation.

Core Compound Properties and Characteristics

A foundational understanding of the physicochemical properties of a compound is critical for its application in research and development.

| Property | Value | Source(s) |

| CAS Number | 306934-96-3 | [1][2][10][11][12] |

| IUPAC Name | 5-(thiophen-2-yl)pyridine-3-carboxylic acid | [1][2] |

| Synonyms | 5-(2-Thienyl)nicotinic acid, 5-(Thien-2-yl)nicotinic acid | [1][11][12] |

| Molecular Formula | C₁₀H₇NO₂S | [1][2][10] |

| Molecular Weight | 205.23 g/mol | [1][2][10] |

| Melting Point | 261 °C | [10][11] |

| Appearance | Beige solid | [11] |

| Boiling Point | 423.8 °C at 760 mmHg | [10] |

| Density | 1.368 g/cm³ | [10] |

Synthesis and Purification: From Aldehyde to Acid

A common and efficient route to this compound is through the selective oxidation of its aldehyde precursor, 5-(Thiophen-2-yl)nicotinaldehyde.[13] This transformation is a crucial step for creating a versatile intermediate that can be used to synthesize various amides and esters for structure-activity relationship (SAR) studies.[13]

Underlying Chemistry: The Pinnick Oxidation

The protocol described below is a variation of the Pinnick oxidation, which is highly regarded for its ability to convert aldehydes to carboxylic acids in the presence of other sensitive functional groups. Sodium chlorite (NaClO₂) serves as the primary oxidant. A crucial component is the use of a chlorine scavenger, such as 2-methyl-2-butene, to prevent unwanted side reactions (e.g., chlorination of the aromatic rings) with the hypochlorite byproduct generated during the reaction.

Detailed Experimental Protocol: Synthesis

Materials:

-

5-(Thiophen-2-yl)nicotinaldehyde

-

Sodium chlorite (NaClO₂)

-

2-methyl-2-butene

-

Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

-

tert-Butanol

-

Water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5-(Thiophen-2-yl)nicotinaldehyde (1.0 eq) in a 2:1 mixture of tert-butanol and water.[13]

-

Reagent Addition: To the stirring solution, add 2-methyl-2-butene (4.0 eq) followed by sodium dihydrogen phosphate monohydrate (1.2 eq).[13] The phosphate buffer helps maintain a slightly acidic pH to optimize the oxidation process.

-

Initiation of Oxidation: Cool the mixture in an ice bath to below 10 °C. Slowly add sodium chlorite (1.5 eq) in portions over 15 minutes.[13] This controlled addition is critical to manage the exothermic nature of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, typically monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde.

-

Workup & Extraction:

-

Separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate.[13]

-

Combine all organic layers and wash with brine.[13]

-

To isolate the acidic product from neutral impurities, extract the combined organic layers with a saturated aqueous solution of sodium bicarbonate.[13] The desired carboxylic acid will deprotonate to form its sodium salt, moving into the aqueous layer.

-

-

Precipitation & Isolation:

-

Wash the basic aqueous extract with ethyl acetate to remove any final traces of impurities.[13]

-

Carefully acidify the aqueous layer to a pH of 2-3 using 1 M HCl while stirring in an ice bath.[13] The target compound will precipitate as a solid.

-

Collect the solid product via vacuum filtration, washing with cold water to remove residual salts.[13]

-

-

Purification: Dry the solid under vacuum. If necessary, further purify the product by recrystallization from a suitable solvent like an ethanol/water mixture to achieve high purity.[13]

Synthesis Workflow Diagram

Caption: Workflow for the oxidation of 5-(Thiophen-2-yl)nicotinaldehyde.

Biological Context and Potential Therapeutic Applications

While specific biological activity data for CAS 306934-96-3 is not extensively published, its structural components—nicotinic acid and thiophene—are well-known pharmacophores. This allows for the formulation of strong hypotheses regarding its potential therapeutic applications.

-

Lipid Metabolism: As a nicotinic acid derivative, a primary area of investigation is its effect on lipid metabolism.[5][6] Nicotinic acid is known to lower triglycerides, VLDL, and LDL levels while increasing HDL cholesterol.[6][7][14] These effects are primarily mediated through the G protein-coupled receptor 109A (GPR109A).[4] It is highly probable that this compound interacts with this or related receptors.

-

Anti-Inflammatory and Analgesic Potential: Various nicotinic acid derivatives have demonstrated significant analgesic and anti-inflammatory properties.[15][16] The thiophene moiety is also present in numerous anti-inflammatory drugs, suggesting a potential synergistic effect.

-

Agrochemical Applications: The combination of nicotinic acid and thiophene substructures has been successfully used to design novel fungicides.[9][17][18] Specifically, N-(thiophen-2-yl) nicotinamide derivatives have shown potent activity against cucumber downy mildew.[17][18]

-

Oncology: Thiophene-containing scaffolds are being actively investigated as anti-cancer agents.[8] For example, novel 5-(thiophen-2-yl)isoxazoles have been synthesized and evaluated as selective anti-breast cancer agents targeting the estrogen receptor α (ERα).[19]

Hypothesized Mechanism of Action: Targeting the Niacin Receptor

The most direct hypothesis for the mechanism of action of this compound in metabolic regulation is through the activation of the GPR109A receptor, analogous to nicotinic acid itself.

GPR109A Signaling Pathway:

-

Binding and Activation: The compound binds to the GPR109A receptor on the surface of adipocytes (fat cells).

-

G-Protein Coupling: This binding activates an associated inhibitory G-protein (Gi).

-

Adenylyl Cyclase Inhibition: The activated Gi protein inhibits the enzyme adenylyl cyclase.[20]

-

cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in intracellular levels of cyclic AMP (cAMP).[20]

-

Inhibition of Lipolysis: The reduction in cAMP decreases the activity of protein kinase A (PKA), which in turn reduces the phosphorylation and activation of hormone-sensitive lipase (HSL). This ultimately inhibits the breakdown of triglycerides into free fatty acids (lipolysis).[20]

-

Systemic Effects: The reduced release of free fatty acids from adipose tissue decreases the substrate available to the liver for triglyceride and VLDL synthesis, leading to lower circulating levels of atherogenic lipoproteins.[6][20]

GPR109A Signaling Diagram

Caption: Hypothesized GPR109A-mediated inhibition of lipolysis in adipocytes.

Key Experimental Protocols for Compound Evaluation

To validate the hypothesized mechanism and characterize the compound, the following experimental workflows are essential.

Protocol 1: Analytical Purity Assessment via HPLC

Objective: To determine the purity of the synthesized this compound. This is a mandatory quality control step before any biological assay.

Methodology: A reverse-phase HPLC method is suitable for this class of aromatic carboxylic acids.

-

Column: C18 reverse-phase column (e.g., Primesep 100).[21]

-

Mobile Phase: A gradient of Acetonitrile and water with an acidic modifier like sulfuric acid or trifluoroacetic acid.[21] A typical gradient might run from 10% to 90% Acetonitrile over 20 minutes. The acid ensures the carboxylic acid is protonated for better retention and peak shape.

-

Detection: UV detection at approximately 250-260 nm, where the pyridine and thiophene chromophores absorb strongly.[21]

-

Standard Preparation: Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or mobile phase).

-

Analysis: Inject the sample and integrate the peak area. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: In Vitro GPR109A Receptor Activation Assay

Objective: To determine if this compound can activate the GPR109A receptor and to quantify its potency (EC₅₀).

Methodology: A cell-based functional assay, such as a cAMP inhibition assay, is the gold standard.

-

Cell Line: Use a stable cell line engineered to express human GPR109A, such as HEK293 or CHO cells.

-

Assay Principle: The assay measures the ability of the test compound to inhibit the forskolin-stimulated production of cAMP. Forskolin directly activates adenylyl cyclase, leading to a surge in cAMP. An active GPR109A agonist will counteract this effect.

-

Procedure:

-

Plate the GPR109A-expressing cells in a multi-well plate and incubate overnight.

-

Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM). Include a known agonist (nicotinic acid) as a positive control.

-

Pre-incubate the cells with the test compounds for 15-30 minutes.

-

Add a fixed concentration of forskolin to all wells (except negative controls) to stimulate cAMP production.

-

Incubate for another 15-30 minutes.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

-

Data Analysis: Plot the cAMP levels against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration required to achieve 50% of the maximal inhibitory effect.

Safety, Handling, and Storage

Hazard Identification:

Safe Handling and PPE:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[22][24]

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[22][24][25]

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).[22][23][25]

-

Body Protection: A lab coat is required.[22]

-

Hygiene: Wash hands thoroughly after handling.[22][24] Avoid creating dust.[22][25]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][22]

-

Protect from direct sunlight.[22][23] Recommended storage temperature is often 2-8°C.[11]

References

- Application Notes and Protocols for the Oxidation of 5-(Thiophen-2-yl)nicotinaldehyde to this compound. Benchchem.

- 5-BENZO[B]THIOPHEN-2-YL-NICOTINIC ACID (CAS No. 1046882-03-4) Suppliers. ChemicalRegister.com.

- Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. Bentham Science.

- This compound.

- Buy 5-(2-THIENYL)NICOTINIC ACID from HANGZHOU LEAP CHEM CO., LTD. ECHEMI.

- Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications.

- Nicotinic acid derivatives: Application and uses, review.

- Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis.

- Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflamm

- Safety D

- 5-(THIOPHEN-2-YL)PYRIDINE-3-CARBOXYLIC ACID.

- An In-depth Technical Guide to the Molecular Structure of 5-(Thiophen-2-yl)nicotinaldehyde. Benchchem.

- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

- 5-(2-THIENYL)NICOTINIC ACID. ChemicalBook.

- 5-(Thien-2-yl)nicotinic acid. Santa Cruz Biotechnology.

- SAFETY D

- Application Notes and Protocols: Synthesis of N-(thiophen-2-yl)

- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.

- Nicotinic acid: pharmacological effects and mechanisms of action.

- Nicotinic acid, its mechanism of action and pharmacological effects. International Journal of Current Research and Review.

- Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology.

- Nicotinic Acid [Vitamin B] Safety D

- 5-(Thiophen-2-yl)

- Safety D

- Mechanism of action of niacin.

- HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. SIELC Technologies.

- Nicotinic acid. Wikipedia.

Sources

- 1. This compound | C10H7NO2S | CID 2776322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-(THIOPHEN-2-YL)PYRIDINE-3-CARBOXYLIC ACID | CAS 306934-96-3 [matrix-fine-chemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. old.rrjournals.com [old.rrjournals.com]

- 6. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives [mdpi.com]

- 10. echemi.com [echemi.com]

- 11. 5-(2-THIENYL)NICOTINIC ACID | 306934-96-3 [chemicalbook.com]

- 12. scbt.com [scbt.com]

- 13. benchchem.com [benchchem.com]

- 14. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]

- 17. benchchem.com [benchchem.com]

- 18. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. annualreviews.org [annualreviews.org]

- 21. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]

- 22. cdn.accentuate.io [cdn.accentuate.io]

- 23. sigmaaldrich.cn [sigmaaldrich.cn]

- 24. d2gdaxkudte5p.cloudfront.net [d2gdaxkudte5p.cloudfront.net]

- 25. carlroth.com [carlroth.com]

A Technical Guide to the Spectroscopic Characterization of 5-(Thiophen-2-yl)nicotinic Acid

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 5-(Thiophen-2-yl)nicotinic acid (CAS No: 306934-96-3), a bi-heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development.[1] The molecule's structure, incorporating a pyridine carboxylic acid (nicotinic acid) moiety and a thiophene ring, presents a unique spectroscopic profile. This document outlines the theoretical underpinnings, detailed experimental protocols, and in-depth data interpretation for the core analytical techniques used in structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind experimental choices and data interpretation, this guide serves as a robust resource for scientists seeking to confirm the identity, purity, and structure of this compound.

Introduction: The Structural Significance of this compound

This compound is an aromatic carboxylic acid built upon a pyridine scaffold substituted with a thiophene ring.[1] This structural motif is noteworthy; both pyridine and thiophene rings are prevalent pharmacophores in numerous clinically approved drugs, valued for their diverse biological activities.[2] The nicotinic acid portion offers a key site for derivatization, often serving as a foundational block in the synthesis of more complex therapeutic agents.[3]

The aldehyde precursor, 5-(thiophen-2-yl)nicotinaldehyde, is a known synthetic intermediate that can be readily oxidized to the corresponding carboxylic acid.[2] Accurate and unambiguous structural confirmation of the final acid product is paramount for any downstream application, necessitating a multi-faceted spectroscopic approach. This guide provides the technical rationale and procedural details for achieving this confirmation.

Compound Profile:

| Property | Value | Source |

| IUPAC Name | 5-(thiophen-2-yl)pyridine-3-carboxylic acid | [1] |

| CAS Number | 306934-96-3 | [1] |

| Molecular Formula | C₁₀H₇NO₂S | [1] |

| Molecular Weight | 205.23 g/mol | [1] |

| Exact Mass | 205.01974964 Da | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and chemical environment of a molecule. For this compound, both ¹H and ¹³C NMR are essential for mapping the proton and carbon frameworks, respectively.

Rationale for NMR Analysis

The choice of NMR is dictated by its ability to provide unambiguous structural information. The distinct electronic environments of the pyridine and thiophene rings, influenced by the nitrogen heteroatom and the carboxylic acid group, result in a characteristic pattern of chemical shifts and spin-spin coupling constants.[4] Two-dimensional NMR experiments like COSY and HMBC can be employed to resolve signal overlap, a common challenge in the aromatic region of such compounds, and to definitively assign quaternary carbons.[5]

Experimental Protocol: ¹H and ¹³C NMR

This protocol describes a self-validating system for acquiring high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO is chosen for its ability to dissolve polar carboxylic acids and for its solvent peak not obscuring key analyte signals. The acidic proton of the carboxylic acid is often observable in DMSO-d₆.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow, symmetrical solvent peak linewidth. This step is critical for resolving fine coupling patterns.[5]

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a spectral width covering -2 to 14 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) may be necessary to obtain adequate signal intensity, especially for quaternary carbons.[5]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is referenced to 2.50 ppm for ¹H and 39.52 ppm for ¹³C spectra.

-

Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.

-

Caption: Standard workflow for NMR data acquisition and processing.

Predicted NMR Data and Interpretation

While experimental spectra are not widely published, a highly reliable prediction can be made based on the analysis of analogous structures, including nicotinic acid and substituted thiophenes.[6][7]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| H-COOH | ~13.2 | Broad Singlet | 1H | Carboxylic Acid | The acidic proton is highly deshielded and often broad due to hydrogen bonding and chemical exchange. Its chemical shift is concentration-dependent.[8] |

| H-2 | ~9.1 | Doublet (d) | 1H | Pyridine-H2 | Adjacent to the ring nitrogen and the electron-withdrawing carboxylic acid group, this proton is the most deshielded on the pyridine ring.[4] |

| H-6 | ~8.8 | Doublet (d) | 1H | Pyridine-H6 | Also adjacent to the nitrogen, but further from the carboxyl group than H-2.[4] |

| H-4 | ~8.4 | Doublet of Doublets (dd) | 1H | Pyridine-H4 | Coupled to both H-2 and H-6, its position is influenced by the thiophene substituent at C-5.[9] |

| H-5' | ~7.8 | Doublet of Doublets (dd) | 1H | Thiophene-H5' | Adjacent to the sulfur atom, deshielded relative to other thiophene protons. |

| H-3' | ~7.6 | Doublet of Doublets (dd) | 1H | Thiophene-H3' | Coupled to H-4' and H-5'. |

| H-4' | ~7.2 | Doublet of Doublets (dd) | 1H | Thiophene-H4' | Typically the most shielded of the thiophene protons. |

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166 | C=O | Carboxyl carbons typically appear in this downfield region.[8] |

| ~153 | C-6 | Carbon adjacent to nitrogen is significantly deshielded. |

| ~151 | C-2 | Carbon adjacent to nitrogen is significantly deshielded. |

| ~140 | C-2' | Quaternary carbon of the thiophene ring attached to the pyridine ring. |

| ~138 | C-4 | Pyridine ring methine carbon. |

| ~130 | C-5 | Quaternary carbon of the pyridine ring bearing the thiophene substituent. |

| ~129 | C-5' | Thiophene ring methine carbon. |

| ~127 | C-4' | Thiophene ring methine carbon. |

| ~126 | C-3' | Thiophene ring methine carbon. |

| ~125 | C-3 | Quaternary carbon of the pyridine ring bearing the carboxylic acid. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, it provides definitive evidence for the carboxylic acid moiety.

Rationale for IR Analysis

The carboxylic acid functional group possesses two highly characteristic vibrational modes: a very broad O-H stretching band and an intense C=O (carbonyl) stretching band.[10] The presence and specific wavenumbers of these bands, along with absorptions from the aromatic rings, provide a unique fingerprint for the molecule, allowing for rapid confirmation of its primary structural features.[11]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a modern, reliable technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR stage. This is a critical self-validating step that subtracts atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000–650 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: Clean the crystal thoroughly after analysis.

Caption: Workflow for acquiring an ATR FT-IR spectrum.

Predicted IR Data and Interpretation

Table 3: Predicted Infrared Absorption Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale and Interpretation |

| 3300–2500 | Broad, Strong | O-H stretch (Carboxylic Acid) | This exceptionally broad band is the hallmark of a hydrogen-bonded carboxylic acid dimer and is often superimposed on the C-H stretching bands.[8][10] |

| 3100–3000 | Medium | Aromatic C-H stretch | Stretching vibrations of the C-H bonds on the pyridine and thiophene rings.[12] |

| 1710–1680 | Strong, Sharp | C=O stretch (Carboxylic Acid) | The carbonyl stretch is very intense. Its position is shifted to a lower frequency due to conjugation with the aromatic pyridine ring.[11][13] |

| 1600–1475 | Medium-Weak | Aromatic C=C stretch | Skeletal vibrations of the carbon-carbon double bonds within the pyridine and thiophene rings.[12] |

| 1320–1210 | Strong | C-O stretch | The stretching vibration of the carbon-oxygen single bond in the carboxylic acid group.[10] |

| 950–910 | Medium, Broad | O-H bend (out-of-plane) | Another characteristic, though less intense, band for a carboxylic acid dimer.[10] |

| ~800-700 | Medium-Strong | C-H bend (out-of-plane) | Bending vibrations of the aromatic C-H bonds can provide information on the substitution pattern. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information that corroborates NMR and IR data.

Rationale for MS Analysis

High-Resolution Mass Spectrometry (HRMS) is chosen to experimentally determine the elemental composition of the molecule. By providing a mass measurement with high accuracy (typically <5 ppm error), HRMS can confirm the molecular formula C₁₀H₇NO₂S.[1] Furthermore, tandem mass spectrometry (MS/MS) can be used to induce fragmentation, and the resulting pattern provides a fingerprint that helps confirm the connectivity of the pyridine and thiophene rings.[14][15]

Experimental Protocol: LC-MS with Electrospray Ionization (ESI)

-

Sample Preparation:

-

Prepare a dilute stock solution of this compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Further dilute this solution to a final concentration of ~1-10 µg/mL using the initial mobile phase composition.

-

-

Instrumentation (LC-Q-TOF MS):

-

Liquid Chromatography (LC): Use a C18 column with a gradient elution, for example, starting with 95% Water (with 0.1% formic acid) and 5% Acetonitrile (with 0.1% formic acid), ramping to 95% Acetonitrile over several minutes. Formic acid is added to promote protonation for positive ion mode ESI.

-

Mass Spectrometry (ESI-Q-TOF): Operate the ESI source in positive ion mode. Key parameters include a capillary voltage of ~3.5-4.5 kV, a drying gas temperature of ~300-350 °C, and a nebulizer pressure of ~30-40 psi.

-

-

Data Acquisition:

-

Full Scan MS: Acquire data over a mass range of m/z 50-500 to detect the protonated molecular ion [M+H]⁺.

-

Tandem MS (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 206.027) as the precursor, applying collision energy (e.g., 10-30 eV) to induce fragmentation, and scanning for the resulting product ions.

-

Caption: General workflow for LC-MS/MS structural analysis.

Predicted Mass Spectrum and Fragmentation

Table 4: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass (m/z) | Description |

| [M+H]⁺ | 206.0270 | The protonated molecular ion. Its accurate mass measurement is used to confirm the elemental formula C₁₀H₇NO₂S. |

Predicted MS/MS Fragmentation:

The primary fragmentation pathway for the [M+H]⁺ ion of nicotinic acid derivatives often involves the loss of the carboxylic acid group.[16]

-

Loss of H₂O (m/z 188.0165): A common initial loss from the carboxylic acid group.

-

Loss of CO₂ (decarboxylation, m/z 162.0321): Loss of carbon dioxide to yield the 5-(thiophen-2-yl)pyridine ion.

-

Loss of HCOOH (formic acid, m/z 160.0372): Loss of the entire carboxylic acid group.

The fragmentation of the resulting 5-(thiophen-2-yl)pyridine ion would then proceed, potentially involving cleavage of the bond between the two rings or fragmentation within the pyridine or thiophene rings, providing further structural confirmation.[15]

Conclusion

The combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a comprehensive and self-validating toolkit for the structural characterization of this compound. NMR defines the carbon-hydrogen framework and atomic connectivity. IR spectroscopy offers rapid confirmation of key functional groups, particularly the carboxylic acid. High-resolution mass spectrometry confirms the elemental composition, and its fragmentation pattern corroborates the proposed structure. By following the detailed protocols and interpretative guidelines presented in this document, researchers can confidently establish the identity and purity of this valuable synthetic building block, ensuring the integrity of their subsequent research and development efforts.

References

- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines. BenchChem.

-

ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid. ResearchGate. [Link]

-

Ma, Y. L., et al. (2005). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Rapid Communications in Mass Spectrometry, 19(11), 1343-50. [Link]

- BenchChem. (2025). Spectroscopic and Synthetic Profile of 5-(Thiophen-2-yl)nicotinaldehyde: A Technical Guide. BenchChem.

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Molecular Structure of 5-(Thiophen-2-yl)nicotinaldehyde. BenchChem.

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Infrared Spectroscopy of 5-(Thiophen-2-yl)nicotinaldehyde. BenchChem.

-

ResearchGate. (2019). Infrared spectra and structure of molecular complexes of aromatic acids. [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. [Link]

-

Zhang, L., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8700. [Link]

-

ResearchGate. (2023). The GC–MS fragmentation of 2-{[(2-hydroxyphenyl)-methylidene]amino}nicotinic acid. [Link]

-

Kleinpeter, E., et al. (1998). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 38(1), 81-85. [Link]

-

BTC. (2025). What is the NMR spectrum of Pyridine Series compounds like?. BTC Blog. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

- BenchChem. (2025). Synthesis of 5-(Thiophen-2-yl)

- Brzezinski, B., et al. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques.

-

St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]

-

Piórkowska, E., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 52(4), 594-600. [Link]

-

Zhang, L., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8700. [Link]

-

MassBank. (2023). Nicotinic acid; LC-ESI-ITFT; MS2; CE: 60; [M+H]+. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000104 Nicotinic Acid. [Link]

-

ResearchGate. (2015). FT-IR spectra of Nicotinic acid (a) control and (b) treated. [Link]

-

PubChem. (n.d.). 5-[3-(2-Benzyloxy-5-chloro-phenyl)-thiophen-2-yl]-nicotinic acid. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). [Link]

-

Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid. [Link]

-

GNPS Library. (2020). Spectrum CCMSLIB00005759310. [Link]

-

PubChem. (n.d.). N-(2-amino-5-(thiophen-2-yl)phenyl)nicotinamide. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | C10H7NO2S | CID 2776322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. bmse000104 Nicotinic Acid at BMRB [bmrb.io]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. benchchem.com [benchchem.com]

- 13. echemi.com [echemi.com]

- 14. researchgate.net [researchgate.net]

- 15. Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

5-(Thiophen-2-yl)nicotinic acid molecular structure and formula

An In-depth Technical Guide to 5-(Thiophen-2-yl)nicotinic Acid: Molecular Structure, Properties, and Synthetic Strategies

Introduction

This compound is a bi-heterocyclic aromatic compound that stands as a molecule of significant interest for researchers in medicinal chemistry and materials science. Its structure, which incorporates both a pyridine and a thiophene ring, represents a "privileged scaffold"—a molecular framework that is recurrent in a multitude of biologically active compounds.[1] The nicotinic acid (Vitamin B3) moiety is a well-established pharmacophore in numerous clinically approved drugs, known for its role in treating dyslipidemia and its broader involvement in various physiological processes.[2][3][4] Similarly, the thiophene ring is a prevalent feature in a wide array of pharmaceuticals and agrochemicals, valued for its contribution to diverse biological activities.[2]

The strategic fusion of these two heterocyclic systems, linked via a stable carbon-carbon bond, creates a versatile platform for drug discovery. The carboxylic acid functional group at the 3-position of the pyridine ring serves as a crucial synthetic handle, allowing for the facile generation of a diverse library of derivatives such as esters, amides, and hydrazones.[1] This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, and a robust synthetic protocol for this compound, intended to serve as a foundational resource for researchers and drug development professionals.

Molecular Identity and Physicochemical Profile

The fundamental identity of a compound is established by its unique structural and chemical identifiers. These parameters are critical for accurate documentation, database searching, and regulatory compliance.

Chemical Structure and Formula

This compound consists of a pyridine ring substituted at the 5-position with a thiophen-2-yl group and at the 3-position with a carboxylic acid moiety.

-

IUPAC Name: 5-thiophen-2-ylpyridine-3-carboxylic acid[6][]

-

SMILES: C1=CSC(=C1)C2=CC(=CN=C2)C(=O)O[6][]

-

InChI Key: DFWKRZGYBOVSKW-UHFFFAOYSA-N[6][]

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are essential for guiding experimental design, including reaction setup, purification, formulation, and storage.

| Property | Value | Reference(s) |

| Molecular Weight | 205.23 g/mol | [6][][9] |

| Appearance | Beige solid | [10] |

| Melting Point | 261 °C | [][10] |

| Boiling Point | 423.8 °C at 760 mmHg | [] |

| Density | 1.368 g/cm³ | [] |

| Storage Conditions | 2-8°C, protect from light | [10] |

Spectroscopic Characterization

While specific experimental spectra for this exact compound are not publicly detailed, its structure allows for the confident prediction of key spectroscopic features based on well-established principles and data from analogous structures like nicotinic acid and thiophene derivatives.[11][12]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the thiophene and pyridine rings. A broad singlet, typically downfield (>10 ppm), would correspond to the acidic proton of the carboxylic acid group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would feature a characteristic signal for the carbonyl carbon of the carboxylic acid in the range of δ 165-180 ppm. Multiple signals would appear in the aromatic region (δ 110-160 ppm) for the carbon atoms of the two heterocyclic rings.

-

FT-IR Spectroscopy: The infrared spectrum provides key information about the functional groups. Expected characteristic absorption bands include a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a sharp and strong C=O stretch (1700-1725 cm⁻¹), C=C and C=N stretching vibrations from the aromatic rings (1400-1600 cm⁻¹), and C-S stretching from the thiophene ring.[11]

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 205.23).

Synthesis and Reactivity

The construction of the C-C bond between the pyridine and thiophene rings is the central challenge in synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for this transformation, offering high yields and functional group tolerance.[13][14]

Proposed Synthetic Workflow

A robust two-step synthetic route involves the palladium-catalyzed Suzuki coupling of an appropriate 5-halonicotinate ester with thiophene-2-boronic acid, followed by saponification (hydrolysis) of the resulting ester to yield the final carboxylic acid product.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via a Suzuki-Miyaura cross-coupling followed by ester hydrolysis.

Part A: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine methyl 5-bromonicotinate (1.0 eq.), thiophene-2-boronic acid (1.2 eq.), and sodium carbonate (Na₂CO₃) (2.0 eq.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Add degassed solvents (e.g., Toluene and Water, 4:1 v/v). To this suspension, add the palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), and a suitable phosphine ligand, like 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.1 eq.).[14]

-

Reaction: Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (methyl 5-bromonicotinate) is consumed (typically 12-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate, methyl 5-(thiophen-2-yl)nicotinate. This intermediate can be purified by column chromatography if necessary.

Part B: Saponification (Ester Hydrolysis)

-

Reaction Setup: Dissolve the crude ester from Part A in a mixture of tetrahydrofuran (THF) and water.

-

Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, 2-3 eq.) and stir the mixture at room temperature. Monitor the reaction by TLC until the ester is fully converted to the carboxylate salt.

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with 1M hydrochloric acid (HCl) until the pH is ~4-5. A precipitate of the carboxylic acid should form.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a minimal amount of a cold non-polar solvent (e.g., ether or hexanes) to remove impurities. Dry the product under vacuum to yield this compound.

Applications in Research and Drug Development

The thiophene-pyridine scaffold is a cornerstone in the design of novel therapeutic agents. Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities.

-

Fungicidal Activity: Research has shown that N-(thiophen-2-yl) nicotinamide derivatives, synthesized from the corresponding nicotinic acid, exhibit excellent fungicidal activity.[15] Specifically, certain compounds were highly effective against cucumber downy mildew (Pseudoperonospora cubensis), with efficacy in field trials surpassing that of some commercial fungicides.[16][17]

-

Anticancer Potential: Thiophene-containing molecules are actively investigated as anticancer agents.[1] The combination with a pyridine ring, as seen in 5-(thiophen-2-yl)isoxazole derivatives, has yielded compounds with potent and selective cytotoxicity against human breast cancer cell lines (MCF-7).[18] This suggests that the this compound core is a promising starting point for developing novel oncology therapeutics.

-

Enzyme Inhibition: The structural motifs present in this molecule are found in various enzyme inhibitors.[1] Nicotinic acid itself is known to act on the GPR109A receptor to mediate its lipid-lowering effects and has anti-inflammatory properties.[19][20] Derivatives can be designed to target specific enzymes by modifying the substituents on either heterocyclic ring, making it a valuable scaffold for structure-activity relationship (SAR) studies.

Caption: Logical workflow for drug discovery using the core scaffold.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315: Causes skin irritation[6]

-

H319: Causes serious eye irritation[6]

-

H335: May cause respiratory irritation[6]

Precautionary Measures: This compound should be handled only by qualified professionals in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Avoid inhalation of dust and direct contact with skin and eyes.

References

- Bide Pharmatech Ltd. This compound CAS NO.306934-96-3.

-

PubChem. This compound | C10H7NO2S | CID 2776322. Available from: [Link]

- Benchchem. Synthesis of 5-(Thiophen-2-yl)nicotinaldehyde: Application Notes and Protocols.

- Benchchem. Spectroscopic and Synthetic Profile of 5-(Thiophen-2-yl)nicotinaldehyde: A Technical Guide.

- Benchchem. An In-depth Technical Guide to the Molecular Structure of 5-(Thiophen-2-yl)nicotinaldehyde.

-

MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available from: [Link]

- Benchchem. Application Notes and Protocols for 5-(Thiophen-2-yl)nicotinaldehyde Derivatives in Antimicrobial Research.

-

PubMed. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available from: [Link]

-

SpectraBase. 2-hydroxy-5-(pyridin-3-ylazo)-6-thiophen-2-yl-nicotinic acid (4-chloro-benzylidene) hydrazide - Optional[MS (GC)] - Spectrum. Available from: [Link]

-

ResearchGate. The synthesis of nicotinic acid derivatives 10, 11. Available from: [Link]

- Benchchem. Application Notes and Protocols: Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives.

-

RSC Publishing. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Available from: [Link]

-

ResearchGate. Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. Available from: [Link]

-

ResearchGate. Synthesis of (E)-N'-(thiophen-2-ylmethylene)nicotinohydrazide. Available from: [Link]

-

ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b) treated. Available from: [Link]

-

PubChem. 5-(Thiophen-3-YL)nicotinic acid | C10H7NO2S | CID 4738582. Available from: [Link]

-

PubChem. Nicotinic Acid | C6H5NO2 | CID 938. Available from: [Link]

-

Wikipedia. Nicotinic acid. Available from: [Link]

-

PubMed. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Available from: [Link]

-

MDPI. 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Available from: [Link]

-

JOCPR. Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 5. This compound, CasNo.306934-96-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 6. This compound | C10H7NO2S | CID 2776322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. keyorganics.net [keyorganics.net]

- 9. scbt.com [scbt.com]

- 10. 5-(2-THIENYL)NICOTINIC ACID | 306934-96-3 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. jocpr.com [jocpr.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. caymanchem.com [caymanchem.com]

- 20. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

IUPAC name for 5-(thiophen-2-yl)pyridine-3-carboxylic acid

An In-depth Technical Guide to 5-(thiophen-2-yl)pyridine-3-carboxylic Acid: A Privileged Scaffold for Drug Discovery

Abstract

5-(thiophen-2-yl)pyridine-3-carboxylic acid is a heterocyclic compound that merges two scaffolds of profound importance in medicinal chemistry: the pyridine-3-carboxylic acid (nicotinic acid) moiety and the thiophene ring. This unique combination of a π-deficient pyridine and a π-rich thiophene creates a molecular architecture with significant potential for developing novel therapeutic agents. This technical guide provides a comprehensive overview of the compound's chemical identity, physicochemical properties, a detailed, field-proven synthetic protocol, and an exploration of its potential applications in drug discovery, grounded in the established bioactivity of its constituent parts. The document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research endeavors.

Introduction: The Convergence of Two Pharmacophores

In the landscape of modern drug discovery, heterocyclic compounds are paramount. Their rigid structures, diverse electronic properties, and capacity for hydrogen bonding interactions make them ideal frameworks for engaging with biological targets. Among these, pyridine and thiophene derivatives are particularly ubiquitous and have been incorporated into numerous approved drugs.

-

Pyridine Derivatives : The pyridine ring is a common feature in pharmaceuticals, known for its ability to act as a hydrogen bond acceptor and its metabolic stability. The pyridine-3-carboxylic acid substructure, in particular, is the basis for niacin (Vitamin B3) and its derivatives, which have well-documented roles in treating dyslipidemia.[1] Novel derivatives are actively being investigated for a range of conditions, including inflammatory and hyperglycemic disorders.[2][3]

-

Thiophene Derivatives : As a bioisostere of the benzene ring, thiophene offers similar aromaticity but with distinct electronic properties and a smaller steric footprint.[4] This scaffold is present in drugs like the antiplatelet agent clopidogrel and the antipsychotic olanzapine. Thiophene-containing compounds exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6]

The subject of this guide, 5-(thiophen-2-yl)pyridine-3-carboxylic acid, represents a strategic fusion of these two privileged scaffolds. This guide will elucidate the synthesis, properties, and therapeutic potential of this compound, providing a technical foundation for its use as a building block in the development of next-generation therapeutics.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics, which dictate its behavior in both chemical reactions and biological systems.

Chemical Structure and Identifiers

The compound's structure combines a pyridine ring substituted at the 5-position with a thiophene ring linked at its 2-position. The carboxylic acid group is located at the 3-position of the pyridine ring.

Caption: 2D Structure of 5-(thiophen-2-yl)pyridine-3-carboxylic acid.

Key identifiers and properties for this molecule are summarized below.

| Identifier | Value | Source |

| Preferred IUPAC Name | 5-(thiophen-2-yl)pyridine-3-carboxylic acid | [7] |

| Synonym | 5-(2-Thienyl)nicotinic acid | [7] |

| CAS Number | 306934-96-3 | [7] |

| Molecular Formula | C₁₀H₇NO₂S | [7] |

| Molecular Weight | 205.23 g/mol | [7] |

| Canonical SMILES | C1=CC(=C(C=N1)C2=CC=CS2)C(=O)O | [7] |

| InChIKey | DFWKRZGYBOVSKW-UHFFFAOYSA-N | [7] |

Predicted Physicochemical Properties

While extensive experimental data for this specific molecule is not publicly available, its properties can be reliably predicted using computational models and data from close structural analogs. These properties are critical for predicting its behavior in drug development, such as solubility and membrane permeability.

| Property | Predicted Value | Significance in Drug Discovery |

| pKa (Acidic) | 3.5 - 4.5 | Influences ionization state and solubility at physiological pH (7.4). |

| logP | ~2.0 - 2.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Boiling Point | > 390 °C | High boiling point is characteristic of a stable, solid organic acid.[8] |

| Density | ~1.3 - 1.4 g/cm³ | Standard for polycyclic aromatic compounds.[8][9] |

| Polar Surface Area | ~67 Ų | Suggests potential for good oral bioavailability based on Lipinski's rules. |

Synthesis and Purification Protocol

The most logical and industrially scalable approach to synthesizing 5-(thiophen-2-yl)pyridine-3-carboxylic acid is via a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura reaction. This method is renowned for its high yields, functional group tolerance, and robust nature.

Retrosynthetic Analysis

The key disconnection is the C-C bond between the pyridine and thiophene rings. This leads to two readily available starting materials: a halogenated nicotinic acid derivative and a thiophene boronic acid (or vice versa).

Caption: Retrosynthetic approach for the target molecule.

Experimental Workflow: Suzuki-Miyaura Coupling

This protocol describes the synthesis starting from methyl 5-bromopyridine-3-carboxylate and thiophen-2-ylboronic acid, followed by hydrolysis to yield the final carboxylic acid. Using the methyl ester protects the carboxylic acid group during the coupling reaction and often improves solubility and handling.

Caption: Step-by-step experimental workflow for synthesis.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

Methyl 5-bromopyridine-3-carboxylate (1.0 eq)

-

Thiophen-2-ylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Sodium Carbonate (Na₂CO₃) (3.0 eq)

-

Toluene and Deionized Water (e.g., 4:1 v/v)

-

Lithium Hydroxide (LiOH) (2.0 eq)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc), Hydrochloric acid (HCl), Brine

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line, separatory funnel, rotary evaporator, column chromatography setup.

Part A: Suzuki-Miyaura Coupling

-

Inert Atmosphere: To a round-bottom flask, add methyl 5-bromopyridine-3-carboxylate (1.0 eq), thiophen-2-ylboronic acid (1.2 eq), and sodium carbonate (3.0 eq). Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is crucial as the palladium catalyst is oxygen-sensitive.

-

Catalyst and Solvent Addition: Add the palladium catalyst (0.03 eq) to the flask. Quickly add the degassed solvent system (e.g., Toluene/Water 4:1). Degassing the solvents (by bubbling with N₂ for 20-30 minutes) prevents oxidation of the catalyst.

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 6-16 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. The organic layers are combined.

-

Washing: Wash the combined organic layers with water and then with brine to remove inorganic impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude ester product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Part B: Saponification (Ester Hydrolysis)

-

Dissolution: Dissolve the purified methyl ester in a mixture of THF and water.

-

Hydrolysis: Add LiOH (2.0 eq) and stir the reaction at room temperature. Monitor by TLC until the ester is fully consumed (typically 2-4 hours).

-

Acidification: Remove the THF via rotary evaporation. Cool the remaining aqueous solution in an ice bath and slowly acidify with 1M HCl until the pH is ~3-4. The product, 5-(thiophen-2-yl)pyridine-3-carboxylic acid, should precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield the final pure compound.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed.

-

¹H NMR: Expect characteristic signals for the aromatic protons on both the pyridine and thiophene rings, typically in the δ 7.0-9.0 ppm range. The carboxylic acid proton will appear as a broad singlet, often >10 ppm.

-

¹³C NMR: Aromatic carbons will appear in the δ 120-150 ppm range, with the carbonyl carbon of the carboxylic acid appearing downfield (>165 ppm).

-

Mass Spectrometry (MS): The [M+H]⁺ ion should be observed at m/z 206.02, confirming the molecular weight.

Potential Applications in Medicinal Chemistry

The true value of 5-(thiophen-2-yl)pyridine-3-carboxylic acid lies in its potential as a core structure for generating libraries of new chemical entities with diverse pharmacological activities.

Caption: Potential therapeutic applications derived from the core scaffold.

-

Anti-inflammatory and Anti-hyperglycemic Agents: Research on novel nicotinic acid derivatives has demonstrated their potential as dual anti-inflammatory and anti-hyperglycemic agents.[3] The thiophene moiety can be used to modulate the lipophilicity and binding interactions of these derivatives, potentially leading to compounds with improved potency and pharmacokinetic profiles.

-

Anticancer Activity: Numerous thiophene-containing molecules have been investigated and developed as anticancer agents.[5] The 5-(thiophen-2-yl)pyridine-3-carboxylic acid scaffold could serve as a template for designing novel kinase inhibitors or other targeted therapies, where the carboxylic acid can form key hydrogen bonds in an active site and the thiophene-pyridine core can occupy hydrophobic pockets.

-

Antihypertensive Potential: Structurally related pyridine carboxylic acid derivatives have been successfully developed as orally active antihypertensive agents.[10] This historical success provides a strong rationale for exploring derivatives of 5-(thiophen-2-yl)pyridine-3-carboxylic acid for similar activity.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 5-(thiophen-2-yl)pyridine-3-carboxylic acid is not widely available, a hazard assessment can be made based on its functional groups and data from close analogs like 6-(thiophen-2-yl)pyridine-3-carboxylic acid.[11]

| Parameter | Guideline |

| GHS Hazard Class (Expected) | Acute Toxicity, Oral (Category 4); Skin Irritant (Category 2); Eye Irritant (Category 2A).[11] |

| Hazard Statements (Expected) | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. |

| Personal Protective Equipment | Chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields or goggles, laboratory coat. |

| Engineering Controls | Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. |

| Firefighting Measures | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11] |

| Decomposition Products | Combustion may produce toxic oxides of carbon (CO, CO₂), nitrogen (NOx), and sulfur (SOx).[11] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. An isomer is recommended to be stored at 2-8°C.[8] |

Disclaimer: This information is based on analogous structures. Always consult a compound-specific, current SDS before handling and use appropriate laboratory safety practices.

Conclusion

5-(thiophen-2-yl)pyridine-3-carboxylic acid is more than just a chemical compound; it is a highly valuable platform for innovation in medicinal chemistry. By combining the well-established pharmacophores of thiophene and nicotinic acid, it offers a compelling starting point for the design of novel therapeutics targeting a wide range of diseases, from metabolic disorders to cancer. The robust and scalable Suzuki-Miyaura synthesis makes this scaffold readily accessible for library development. As researchers continue to explore the vast chemical space of heterocyclic compounds, 5-(thiophen-2-yl)pyridine-3-carboxylic acid stands out as a scaffold of high potential, promising to be a key building block in the discovery of future medicines.

References

-

Matrix Fine Chemicals. 5-(THIOPHEN-2-YL)PYRIDINE-3-CARBOXYLIC ACID. Available at: [Link]

-

Aaron Chemicals. Safety Data Sheet - 2-methyl-6-(thiophen-2-yl)pyridine-3-carboxylic Acid. Available at: [Link]

-

ResearchGate. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Available at: [Link]

-

RSC Medicinal Chemistry. A novel amino-quinolone that targets TRBP-containing complexes and counteracts ovarian cancer. Available at: [Link]

-